1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

Catalog No.
S1551699
CAS No.
2074-05-7
M.F
C15H11ClF3NO4
M. Wt
294.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

CAS Number

2074-05-7

Product Name

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

IUPAC Name

N-[(E)-heptylideneamino]-2,4-dinitroaniline

Molecular Formula

C15H11ClF3NO4

Molecular Weight

294.31 g/mol

InChI

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+

InChI Key

HAPHKPXFYXPWDK-NTEUORMPSA-N

SMILES

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Heptaldehyde Dinitrophenyl hydrazine derivative

Canonical SMILES

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Identification and Characterization:

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine (1-(2,4-DNP)-2-heptylidenehydrazine) is an organic compound belonging to the class of dinitrophenylhydrazones (DNPHs) []. Its chemical formula is C₁₃H₁₈N₄O₄ and its PubChem ID is 9568085 []. DNPHs are characterized by the presence of a 2,4-dinitrophenyl group (C₆H₃(NO₂)₂-) attached to a hydrazone functional group (R₂C=N-NH₂) through a carbon-carbon double bond (C=N) []. In 1-(2,4-DNP)-2-heptylidenehydrazine, the R₂ group is a heptylidene moiety (CH₃(CH₂)₆CH=), derived from heptanal (CH₃(CH₂)₆CHO).

Application in Aldehyde and Ketone Detection:

The primary application of 1-(2,4-DNP)-2-heptylidenehydrazine, and DNPHs in general, lies in the qualitative identification and characterization of aldehydes and ketones []. DNPHs react readily with the carbonyl group (C=O) of aldehydes and ketones to form the corresponding hydrazone derivatives. These derivatives are typically brightly colored solids with distinct melting points, allowing for their easy identification through visual inspection and melting point determination []. 1-(2,4-DNP)-2-heptylidenehydrazine, specifically, has been employed in the detection of various aldehydes and ketones, including heptanal, benzaldehyde, and acetone.

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine belongs to a class of organic compounds known as dinitrophenylhydrazones (DNPHs). DNPHs are formed by the reaction of a carbonyl group (C=O) with 2,4-dinitrophenylhydrazine. In this case, the carbonyl group comes from heptanal (a 7-carbon aldehyde). DNPHs are commonly used for the identification of carbonyl-containing compounds due to their formation of brightly colored crystalline derivatives.


Molecular Structure Analysis

The key features of the molecule include:

  • A central hydrazine (N-N) group bonded to a 2,4-dinitrophenyl (C6H3(NO2)2) ring. The nitro groups (NO2) are attached at positions 2 and 4 of the phenyl ring.
  • A heptylidene (CH3(CH2)6CH=) group attached to the other nitrogen atom of the hydrazine. The double bond (C=) creates an imine functional group.

Chemical Reactions Analysis

The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine likely involves the reaction of heptanal with 2,4-dinitrophenylhydrazine in an acidic medium. The balanced chemical equation for this reaction is:

C6H13CHO (heptanal) + C6H4N2O4 (2,4-dinitrophenylhydrazine) -> C6H3(NO2)2N-N=CH(CH2)6CH3 (1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine) + H2O (water)

Information on decomposition reactions or other specific reactions involving this compound is not available in the scientific literature searched.


Physical And Chemical Properties Analysis

Mechanism of Action (Not Applicable)

This section is not applicable as 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is not reported to have a specific biological function.

Dinitrophenylhydrazine, a precursor in the synthesis of DNPHs, is a known irritant and can cause skin and eye damage. It is also suspected to be a carcinogen []. Due to the structural similarity, 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is likely to exhibit similar hazards.

XLogP3

3.3

Dates

Modify: 2023-08-15

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